![molecular formula C13H19NO2 B14153995 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione CAS No. 4673-12-5](/img/structure/B14153995.png)
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione is a complex organic compound with the molecular formula C13H19NO2. This compound is characterized by its unique tricyclic structure, which includes a pyrroloquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione typically involves the cyclization of quinoline derivatives. One common method involves the intramolecular Friedel-Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of oxalyl chloride under reflux in absolute toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions often involve the use of hydrazine hydrate, selectively targeting carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxalyl chloride: for Friedel-Crafts alkylation.
Hydrazine hydrate: for reduction reactions.
Halogenating agents: such as N-bromosuccinimide (NBS) for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promise as anticoagulant agents by inhibiting blood coagulation factors Xa and XIa.
Materials Science: The unique tricyclic structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been investigated for its potential antibacterial and antitumor activities.
Mechanism of Action
The mechanism of action of 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo[3,2,1-ij]quinoline-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
1,2-Dihydro-4H-benzo[4,5]azocino[3,2,1-hi]indole-1,2-dione: This compound is structurally similar and undergoes similar chemical reactions.
Uniqueness
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit blood coagulation factors makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
4673-12-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
8-ethyl-1-azatricyclo[6.3.1.04,12]dodecane-2,5-dione |
InChI |
InChI=1S/C13H19NO2/c1-2-13-5-3-7-14-11(16)8-9(12(13)14)10(15)4-6-13/h9,12H,2-8H2,1H3 |
InChI Key |
MPQSVRUZROLOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCCN3C1C(CC3=O)C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


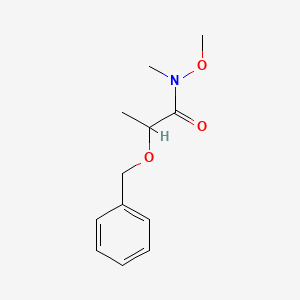
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
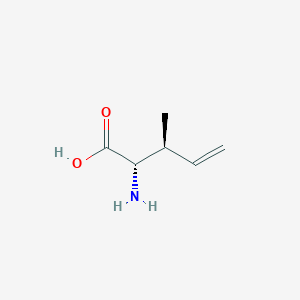
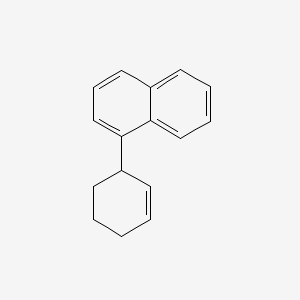
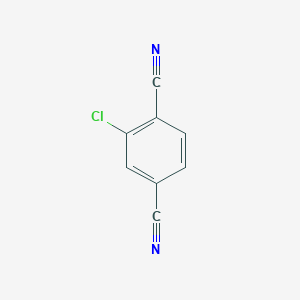
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
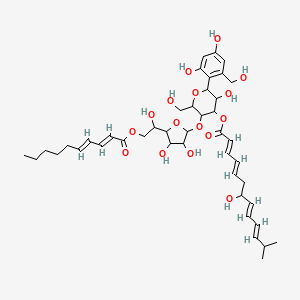
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
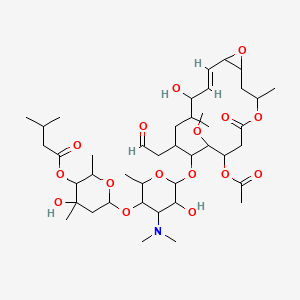
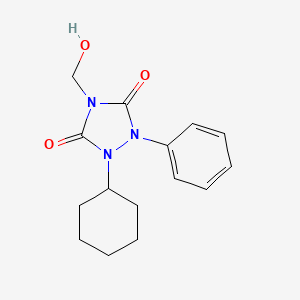
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
